3-(4-Nitrophenyl)pyrrolidine CAS number and molecular weight
3-(4-Nitrophenyl)pyrrolidine CAS number and molecular weight
A Versatile Scaffold for Medicinal Chemistry and Drug Discovery[1]
Executive Summary
3-(4-Nitrophenyl)pyrrolidine is a high-value heterocyclic building block belonging to the class of 3-arylpyrrolidines . Unlike its N-aryl isomer (1-(4-nitrophenyl)pyrrolidine), the 3-aryl variant places the aromatic pharmacophore at the C3 position, creating a distinct vector for protein-ligand interactions. This scaffold is a "privileged structure" in medicinal chemistry, serving as a core motif in the design of monoamine transporter inhibitors, nicotinic acetylcholine receptor ligands, and as a precursor to 3-(4-aminophenyl)pyrrolidine-based kinase inhibitors.[1]
This guide details the physicochemical properties, validated synthetic pathways, and structural utility of 3-(4-nitrophenyl)pyrrolidine, emphasizing the critical "nitro-retention" synthetic strategies required to preserve the oxidation state of the aromatic ring during scaffold assembly.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The compound is most frequently handled as its hydrochloride salt to ensure stability and solubility in aqueous media.[1]
| Property | Data |
| Chemical Name | 3-(4-Nitrophenyl)pyrrolidine |
| CAS Number (HCl Salt) | 1359704-65-6 |
| CAS Number (Free Base) | Not widely listed (Use HCl CAS for procurement) |
| Molecular Formula | C₁₀H₁₂N₂O₂ (Free Base) / C₁₀H₁₃ClN₂O₂ (HCl Salt) |
| Molecular Weight | 192.22 g/mol (Free Base) / 228.68 g/mol (HCl Salt) |
| Structural Class | 3-Arylpyrrolidine; beta-Aryl amine |
| pKa (Calculated) | ~9.5 (Pyrrolidine nitrogen) |
| LogP (Calculated) | ~1.3 (Free Base) |
| Appearance | Off-white to pale yellow crystalline solid (HCl salt) |
Synthetic Methodology: The "Nitro-Retention" Protocol[1]
Synthesizing 3-(4-nitrophenyl)pyrrolidine presents a specific chemoselective challenge: constructing the pyrrolidine ring without reducing the nitro group to an aniline. Standard hydrogenation methods used for benzyl deprotection will destroy the nitro functionality. Therefore, a 1,3-Dipolar Cycloaddition ([3+2]) strategy using non-reductive deprotection is the industry standard.[1]
Retrosynthetic Analysis
The most efficient route disconnects the pyrrolidine ring into two components:[1]
Step-by-Step Synthesis Protocol[1]
Reaction Scheme Overview:
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Precursor: N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (or N-Boc equivalent).[1]
-
Cycloaddition: Reaction with 4-nitrostyrene catalyzed by TFA or fluoride source.[1]
-
Deprotection: Removal of the N-protecting group (avoiding H₂/Pd).
Step 1: [3+2] Cycloaddition
-
Reagents: 4-Nitrostyrene (1.0 equiv), N-Boc-glycine (1.2 equiv), Paraformaldehyde (1.5 equiv).[1]
-
Solvent: Toluene (anhydrous).[1]
-
Conditions: Reflux (Dean-Stark trap) or Microwave irradiation at 110°C.[1]
-
Mechanism: Decarboxylative condensation of N-Boc-glycine and paraformaldehyde generates the N-Boc-azomethine ylide in situ, which undergoes cycloaddition with 4-nitrostyrene.[1]
-
Yield: Typically 65–80%.[1]
Step 2: Acidolytic Deprotection (Nitro-Safe) [1]
-
Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane (4M).[1]
-
Solvent: Dichloromethane (DCM).[1]
-
Protocol:
-
Dissolve the N-Boc-3-(4-nitrophenyl)pyrrolidine intermediate in DCM (0.1 M).[1]
-
Add TFA (10–20 equiv) dropwise at 0°C.
-
Warm to room temperature and stir for 2–4 hours (monitor by TLC/LCMS).
-
Workup: Concentrate in vacuo. For the HCl salt, treat the residue with HCl/ether and filter the precipitate.[1]
-
-
Critical Note: Do not use hydrogenolysis (H₂/Pd-C) to remove benzyl groups if an N-benzyl precursor was used, as this will reduce the nitro group to an amine. The N-Boc route is preferred for this reason.
Synthetic Logic Diagram
Caption: Figure 1. Convergent synthesis via [3+2] cycloaddition avoiding nitro-reduction.[1]
Structural Biology & Pharmacophore Analysis[1]
The 3-arylpyrrolidine scaffold offers a defined vector for exploring chemical space, distinct from the planar indole or flexible phenethylamine scaffolds.[1]
Conformational Dynamics
The pyrrolidine ring exists in a dynamic equilibrium between C3-endo and C4-endo puckers.[1]
-
Substitution Effect: The bulky 4-nitrophenyl group at C3 prefers the pseudo-equatorial position to minimize 1,3-diaxial interactions.[1]
-
Vector Analysis: The distance between the pyrrolidine nitrogen (basic center) and the nitro group (H-bond acceptor) is approximately 5.5–6.5 Å , mimicking the distance found in bioactive monoamines (e.g., dopamine, serotonin).[1]
Pharmacophore Mapping
This molecule serves as a "Pre-Drug" scaffold. The nitro group is rarely the final pharmacophore; it is typically a "masked" aniline.
-
Nitro Form: Strong electron-withdrawing group (EWG); probes pockets requiring H-bond acceptors.[1]
-
Reduced Form (Aniline): Following reduction (post-scaffold assembly), the 4-amino group allows for:
Mechanistic Pathway Diagram[1]
Caption: Figure 2. Pharmacophore mapping and downstream medicinal chemistry applications.
Handling and Analytics
Safety Protocols
-
Hazard Class: Irritant (Skin/Eye/Respiratory).[1]
-
Nitro-Aromatics: Potential for energetic decomposition if heated under confinement. Avoid strong reducing agents until controlled reduction is desired.
-
Storage: Hygroscopic (HCl salt). Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
Analytical Characterization (Expected)[1]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.5 (br s, 2H, NH₂⁺), 8.2 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 3.6–3.2 (m, 5H, Pyrrolidine-H), 2.3–2.0 (m, 2H, Pyrrolidine-H).
-
-
LC-MS: Peak at m/z 193.1 [M+H]⁺.[1]
References
-
ChemSrc. (2023). CAS 1359704-65-6 Entry.[3] Retrieved from [Link]
-
Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765-2810.[1] (Foundational text on [3+2] cycloaddition for pyrrolidine synthesis).
-
Nair, V., et al. (2012). Recent Advances in the Chemistry of Azomethine Ylides. Chemical Society Reviews. (Context for synthetic methodology).
Sources
- 1. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]
- 2. A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 3-(4-Nitrophenyl)Pyrrolidine Hydrochloride CAS#: 1359704-65-6 [chemicalbook.com]
